![molecular formula C13H8BrFO3 B1518877 4-(4-Bromophenoxy)-3-fluorobenzoic acid CAS No. 1020999-94-3](/img/structure/B1518877.png)
4-(4-Bromophenoxy)-3-fluorobenzoic acid
Overview
Description
4-(4-Bromophenoxy)-3-fluorobenzoic acid is a chemical compound with the molecular formula BrC6H4OC6H4CO2H . It has a molecular weight of 293.11 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the carboxylic acid with PBr3 to form an acid bromide . The acid bromide can then enolize much more readily, making α-bromination possible .Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenoxy)-3-fluorobenzoic acid includes a bromine atom attached to a phenyl ring, which is connected through an oxygen atom to another phenyl ring that carries a carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 407.0±25.0 °C at 760 mmHg, and a flash point of 199.9±23.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Material Science Applications
Conductive Polymers : One study focuses on modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-bromobenzoic acid, to significantly enhance its conductivity. This modification was used to create high-efficiency ITO-free organic solar cells, demonstrating the potential of 4-(4-Bromophenoxy)-3-fluorobenzoic acid and related compounds in improving the performance of conductive polymers and their applications in renewable energy technologies (Tan et al., 2016).
Biochemical Research
RNA Mimic of Green Fluorescent Protein : Another study introduced an RNA aptamer named Broccoli, which binds and activates the fluorescence of a fluorophore similar to that in green fluorescent protein. This aptamer was developed through a platform combining fluorescence-based selection and directed evolution, indicating the utility of bromophenol derivatives in developing tools for imaging RNA trafficking and sensing molecules in living cells (Filonov et al., 2014).
Environmental Science
Detection of Environmental Pollutants : Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the identification of compounds with potential applications in environmental monitoring. While these specific derivatives were not active against human cancer cell lines or microorganisms, their structural diversity and the methodologies for their extraction and characterization provide a foundation for developing sensors or remediators for environmental pollutants (Zhao et al., 2004).
Advanced Sensing Technologies
Fluorescent Sensing : A study on bifunctional fluorescent quenching detection showcases the synthesis of 4,4′-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid as a sensor for 2,4,6-trinitrophenol (TNP) and acetate ions. This demonstrates the potential of compounds related to 4-(4-Bromophenoxy)-3-fluorobenzoic acid in the development of sensitive and selective sensors for monitoring hazardous materials and ions in various environments (Ni et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(4-bromophenoxy)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKWHIRWRKGTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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